D-Arabinonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

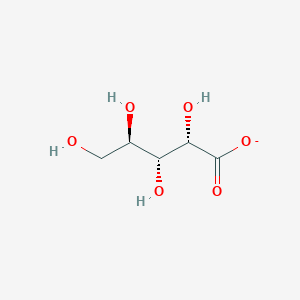

D-arabinonate is conjugate base of D-arabinonic acid. It is a conjugate base of a D-arabinonic acid. It is an enantiomer of a L-arabinonate.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Enzymatic Reactions

D-Arabinonate is primarily involved in the non-phosphorylative pathway of pentose metabolism. It serves as a substrate for several enzymes, including this compound dehydratase, which catalyzes its conversion to 2-keto-3-deoxy-D-pentonate. This reaction is significant for understanding metabolic pathways in microorganisms and has implications for biotechnological applications.

Enzyme Characterization

Recent studies have characterized various enzymes that utilize this compound as a substrate:

- This compound Dehydratase : Identified in Sulfolobus solfataricus, this enzyme exhibits strict substrate specificity and high catalytic efficiency, with a kcat/Km value of approximately 2,690 min−1·mM−1 .

- L-Fuconate Dehydratase : Although it has higher specificity for L-fuconate, it can also act on this compound, demonstrating the versatility of sugar acid dehydratases .

These enzymes are crucial for the metabolic engineering of microorganisms aimed at producing valuable chemical intermediates.

Industrial Applications

This compound's role in metabolic engineering highlights its potential in industrial applications. For instance, it can be utilized in the production of platform chemicals through modified metabolic pathways.

Production of Platform Chemicals

The Weimberg pathway, which includes this compound as an intermediate, facilitates the synthesis of various platform chemicals such as:

- 1,4-Butanediol : A precursor for spandex and other polymers.

- Succinate : Used in the production of biodegradable plastics and food additives .

These applications underscore the importance of this compound in sustainable chemical production.

Health and Nutritional Applications

This compound and its derivatives have been studied for their potential health benefits, particularly concerning glucose metabolism and diabetes management.

Anti-Diabetic Properties

Research indicates that phenolic compounds related to this compound may play a role in improving glucose homeostasis. This connection suggests that this compound could be explored as a functional food ingredient with anti-diabetic effects .

Case Studies and Experimental Findings

Several studies have documented the biochemical properties and applications of this compound:

Propiedades

Fórmula molecular |

C5H9O6- |

|---|---|

Peso molecular |

165.12 g/mol |

Nombre IUPAC |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m1/s1 |

Clave InChI |

QXKAIJAYHKCRRA-JJYYJPOSSA-M |

SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |

SMILES canónico |

C(C(C(C(C(=O)[O-])O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.